Borane-d3 (1M in THF)
Overview
Description
Borane-d3 (1M in tetrahydrofuran) is a deuterated borane complexed with tetrahydrofuran. This compound is widely used in organic synthesis, particularly in reduction and hydroboration reactions. The deuterium labeling makes it valuable for isotopic labeling studies in various scientific fields.
Mechanism of Action
Target of Action
Borane-d3 (1M in THF), also known as Borane-THF, primarily targets various functional groups in organic compounds . These include carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . The compound’s role is to reduce these functional groups into corresponding alcohols and amines .
Mode of Action
Borane-d3 (1M in THF) interacts with its targets through a process known as hydroboration . In this process, the boron atom in Borane-d3 adds across the carbon-oxygen double bond of the target functional group . This results in the formation of organoboranes , which can be further oxidized to yield alcohols, phenols, and 1,3-diols .
Biochemical Pathways
The hydroboration reaction involving Borane-d3 (1M in THF) affects the biochemical pathways of the target compounds . The reduction of functional groups alters the chemical structure of the target compounds, leading to changes in their biochemical properties and functions . The downstream effects of these changes depend on the specific roles of the target compounds in various biochemical pathways.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its reactivity, solubility, and stability .
Result of Action
The action of Borane-d3 (1M in THF) results in the reduction of various functional groups, leading to the formation of alcohols and amines . This can significantly alter the chemical structure and properties of the target compounds . At the molecular and cellular level, these changes can affect the compounds’ interactions with other molecules and their roles in various biochemical processes.
Action Environment
The action, efficacy, and stability of Borane-d3 (1M in THF) can be influenced by various environmental factors . For instance, the compound is known to react violently with water, producing flammable gases . Therefore, it must be handled and stored under inert gas in a dry environment . Additionally, the compound is sensitive to heat and light, which can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane-d3 (1M in tetrahydrofuran) can be prepared by reacting deuterated borane with tetrahydrofuran. The reaction typically involves the use of a stabilizer such as N-isopropyl-N-methyl-tert-butylamine to prevent decomposition. The reaction is carried out under an inert atmosphere, usually argon, to avoid moisture and air sensitivity .
Industrial Production Methods: Industrial production of borane-d3 (1M in tetrahydrofuran) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often packaged under argon in resealable bottles to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Borane-d3 (1M in tetrahydrofuran) primarily undergoes reduction and hydroboration reactions. It can reduce various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .
Common Reagents and Conditions:
Reduction Reactions: Common reagents include carboxylic acids, aldehydes, and ketones. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydroboration Reactions: Alkenes and alkynes are common substrates.
Major Products:
Reduction Reactions: The major products are alcohols and amines.
Hydroboration Reactions: The major products are organoboron compounds, which can be further oxidized to alcohols.
Scientific Research Applications
Borane-d3 (1M in tetrahydrofuran) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Employed in the synthesis of pharmaceuticals and in drug discovery research.
Industry: Applied in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Borane-tetrahydrofuran complex (1M in tetrahydrofuran): Similar in structure and reactivity but lacks deuterium labeling.
Borane-dimethyl sulfide complex: Another borane complex used in reduction reactions but with different solubility and stability properties.
Borane-pyridine complex: Used in similar reactions but with different reactivity and selectivity profiles.
Uniqueness: Borane-d3 (1M in tetrahydrofuran) is unique due to its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This feature allows researchers to trace reaction pathways and study mechanisms with greater precision compared to non-deuterated borane complexes .
Properties
IUPAC Name |
trideuterioborane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVGPXVDQYIDP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
16.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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